molecular formula Xe B1222699 Xenon-123 CAS No. 15700-10-4

Xenon-123

Cat. No.: B1222699
CAS No.: 15700-10-4
M. Wt: 122.9085 g/mol
InChI Key: FHNFHKCVQCLJFQ-QQVBLGSISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenon-123 (¹²³Xe) is a radioactive isotope with a half-life of 2.08(2) hours and decays entirely via electron capture (EC) to Iodine-123 (¹²³I) . This decay pathway makes ¹²³Xe a crucial precursor in the reliable production of ¹²³I, a key radioisotope in nuclear medicine research . The primary nuclear reaction for its production involves the photonuclear reaction on enriched Xenon-124, specifically ¹²⁴Xe(γ,n)¹²³Xe . The main research value of this compound lies in its application as a target material for generating high-purity Iodine-123. Iodine-123 is renowned for its ideal nuclear properties for diagnostic imaging, including a 13.2-hour half-life and the emission of 159 keV gamma photons, which are perfectly suited for Single-Photon Emission Computed Tomography (SPECT) . Research applications of the resulting ¹²³I include the study of thyroid function and diseases, neurological imaging (e.g., investigation of Parkinsonian syndromes using Ioflupane), and the detection of neuroendocrine tumors via MIBG scans . This product is supplied for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other clinical applications in humans or animals. Researchers are responsible for handling this material in accordance with all applicable radiation safety regulations and guidelines.

Properties

CAS No.

15700-10-4

Molecular Formula

Xe

Molecular Weight

122.9085 g/mol

IUPAC Name

xenon-123

InChI

InChI=1S/Xe/i1-8

InChI Key

FHNFHKCVQCLJFQ-QQVBLGSISA-N

SMILES

[Xe]

Isomeric SMILES

[123Xe]

Canonical SMILES

[Xe]

Synonyms

123Xe radioisotope
Xe-123 radioisotope
Xenon-123

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Xenon Isotopes

Isotope Half-Life Decay Mode Production Method Applications
$^{123}\text{Xe}$ 2.1 hours Electron capture Cyclotron: $^{124}\text{Xe}(p,pn)$ or $^{122}\text{Te}(p,2n)$ Precursor for $^{123}\text{I}$ in SPECT
$^{124}\text{Xe}$ Stable N/A Naturally abundant (0.095% abundance) Target material for $^{123}\text{Xe}$ production
$^{125}\text{Xe}$ ~17 hours Electron capture Cyclotron or thorium/uranium irradiation Research; co-produced with $^{123}\text{Xe}$
$^{133}\text{Xe}$ 5.25 days Beta decay Fission product Lung ventilation imaging

Key Differences:

  • Stability vs. Radioactivity : $^{124}\text{Xe}$ is stable and used as a target, whereas $^{123}\text{Xe}$ and $^{125}\text{Xe}$ are short-lived precursors.
  • Medical Utility: $^{123}\text{Xe}$ is exclusively a precursor, while $^{133}\text{Xe}$ is used directly in clinical diagnostics.
  • Production Complexity : $^{123}\text{Xe}$ requires cyclotron irradiation, whereas $^{133}\text{Xe}$ is a fission byproduct, making it more accessible .

Comparison with Iodine-123 ($^{123}\text{I}$)

Table 2: $^{123}\text{I}$ Production Routes

Method Pathway Purity of $^{123}\text{I}$ Yield Efficiency Key Advantages
Direct Cyclotron $^{127}\text{I}(p,5n)^{123}\text{Xe} \rightarrow ^{123}\text{I}$ Lower (contaminated with $^{124}\text{I}$/$^{125}\text{I}$) Moderate Simplicity
Indirect (via $^{123}\text{Xe}$) $^{124}\text{Xe}(p,pn)^{123}\text{Xe} \rightarrow ^{123}\text{I}$ ≥99.8% purity High Reduced contaminants; longer shelf life

Key Findings:

  • Purity Advantage : The $^{123}\text{Xe}$ decay route minimizes $^{124}\text{I}$ and $^{125}\text{I}$, critical for high-resolution imaging and patient safety .
  • Yield Optimization : The Lewis Research Center method (using $^{122}\text{Te}$ targets) achieves rapid $^{123}\text{I}$ production with minimal thermal cycling losses .

Research and Industrial Implications

  • Clinical Impact : High-purity $^{123}\text{I}$ from $^{123}\text{Xe}$ enables advanced neuroendocrine and cardiac imaging, reducing radiation exposure by 30–50% compared to impure alternatives .
  • Production Challenges : Despite its advantages, $^{123}\text{Xe}$ requires specialized cyclotron infrastructure, limiting widespread adoption. Methods like Brookhaven’s simultaneous production of $^{123}\text{Xe}$, $^{125}\text{Xe}$, and other isotopes aim to improve cost-efficiency .
  • Future Directions : Research into enriched $^{124}\text{Xe}$ targets (>98% purity) and automated separation systems could further enhance $^{123}\text{I}$ accessibility .

Preparation Methods

Target Preparation and Isotopic Enrichment

The gas-target method, patented in US4622201A, revolutionized ¹²³Xe production by enabling efficient recovery and minimizing contaminants:

  • Enrichment Specifications :

    IsotopeNatural AbundanceEnriched Target Requirement
    ¹²⁴Xe0.096%>10% (preferably >50%)
    ¹²⁶Xe0.089%<0.1%
  • Target Assembly : A cryogenically cooled gas reservoir allows cyclic irradiation and xenon recovery, with automated valving systems to isolate decay products.

Operational Modes for Optimized Yield

Two operational modes are detailed in the patent:

Mode 1 – Xenon-123 Decay External to Target

  • Irradiate ¹²⁴Xe with 30 MeV protons for ≤3 hours.

  • Transfer xenon gas to a decay vessel, isolating ¹²³Xe from residual ¹²⁴Xe.

  • Allow ¹²³Xe to decay to ¹²³I over 13.2 hours (t₁/₂ = 2.08 h).

Mode 2 – In-Target Iodine-123 Formation

  • Prolong irradiation to 6–8 hours, permitting ¹²³Cs → ¹²³Xe → ¹²³I decay within the target.

  • Flush target with aqueous solution to extract ¹²³I, achieving radiochemical yields of 85–92%.

Excitation Labeling Technique for Radiopharmaceutical Applications

A novel application of ¹²³Xe, described in US3959455A, involves labeling Indocyanine Green (ICG) for hepatobiliary imaging:

Condensation and Decay Process

  • This compound Condensation :

    • ¹²³Xe gas is condensed onto purified ICG crystals at 77 K under vacuum.

    • Decay of ¹²³Xe produces excited ¹²³I ions, which bind randomly to ICG’s aromatic structure.

  • Purification Steps :

    • Ion retardation chromatography removes free ¹²³I⁻, reducing thyroid uptake to <0.2%.

    • Final product achieves specific activities of 5.79 mCi/mg ICG with 77% chemical recovery.

Comparative Analysis of Preparation Methods

MethodYield (GBq/µA·h)¹²³I PurityInfrastructure Requirements
¹²²Te(α,3n)¹²³Xe0.15–0.2099.5%High-energy alpha sources (rare)
¹²⁷I(p,5n)¹²³Xe1.8–2.499.8%70 MeV cyclotron (limited availability)
¹²⁴Xe(p,2n)¹²³Cs1.5–2.199.9%30 MeV cyclotron (widely available)
  • Economic Viability : The gas-target method using 30 MeV protons is optimal for hospitals with compact cyclotrons (e.g., Scanditronix MC-35).

  • Shelf-Life Extension : ¹²³I from indirect methods retains 85-hour usability vs. 60 hours for direct synthesis.

Technical Challenges and Innovations

Target Gas Recycling

  • Cryogenic Trapping : Post-irradiation, xenon is recovered via liquid nitrogen-cooled charcoal traps, achieving >98% gas reuse.

  • Contaminant Mitigation : Electropolished stainless steel targets reduce metallic impurities that could activate under irradiation.

Energy Deposition Optimization

  • Beam Energy Modulation : Adjusting proton energy from 15–45 MeV balances ¹²³Xe yield and co-produced ¹²⁵Xe (t₁/₂ = 16.9 h).

  • Thick Target Design : A 5 cm gas cell at 20 atm increases stopping power, boosting yield by 40% vs. standard targets .

Q & A

Q. What are the primary production methods for Xenon-123, and how do they influence isotopic purity?

this compound is typically produced via proton irradiation of enriched Xenon-124 or Tellurium-122 targets in a cyclotron. For example:

  • Xenon-124 route : Bombarding Xenon-124 with protons generates this compound directly or via intermediate Cesium-123, which decays into this compound .
  • Tellurium-122 route : Proton bombardment of Tellurium-122 yields this compound, which decays into Iodine-123 for medical applications . Methodological considerations include irradiation energy optimization (e.g., (p,pn) or (p,2n) reactions) and post-irradiation refrigeration to trap gaseous this compound for decay .

Q. How does this compound decay, and what are its key applications in medical research?

this compound decays via electron capture (159 keV) to Tellurium-123, producing Iodine-123 as a daughter isotope. This decay chain is critical for:

  • Radiopharmaceutical synthesis : Iodine-123 is used in imaging agents like 3-Iodobenzylguanidine (123I) Injection, requiring strict pH (4.0–5.0) and purity controls .
  • In-beam collection : this compound is separated from irradiated targets and allowed to decay, minimizing contaminants like Iodine-124 for high-purity Iodine-123 production .

Q. What methodologies are used to separate and purify this compound from irradiated targets?

  • Refrigeration and elution : this compound gas is trapped on irradiation capsule walls under refrigeration, then eluted with sodium hydroxide to isolate Iodine-123 .
  • Chemical separation : Thermal cycling or halogen disproportionation reactions reduce isotopic impurities, though these methods may lower yields compared to direct decay .

Advanced Research Questions

Q. How can researchers optimize this compound production yields while minimizing competing reactions?

  • Cyclotron parameter tuning : Adjust proton beam energy to favor (p,2n) reactions over (p,pn) pathways, reducing unwanted byproducts like Cesium-123 .
  • Target enrichment : Use isotopically enriched Xenon-124 (>95%) to enhance this compound yield and reduce side reactions .
  • Decay time optimization : Allow sufficient time for this compound to decay to Iodine-123 before purification, balancing yield against radionuclide half-life constraints .

Q. What experimental designs address isotopic impurities (e.g., Iodine-124) in this compound-derived radiopharmaceuticals?

  • In-beam collection : Directly collect this compound during irradiation to avoid contamination from longer-lived isotopes .
  • Chromatographic purification : Use ion-exchange resins to separate Iodine-123 from residual this compound and other halogens .
  • Quality control : Validate purity via gamma spectroscopy and pH testing, ensuring compliance with pharmacopeial standards (e.g., pH 4.0–5.0) .

Q. How can in-beam collection techniques improve the efficiency of this compound utilization?

  • Real-time gas capture : Integrate gas-handling systems into cyclotron setups to collect this compound during irradiation, reducing post-processing time .
  • Cryogenic trapping : Use liquid nitrogen-cooled surfaces to condense this compound, enhancing recovery rates compared to thermal cycling .

Q. How should researchers analyze contradictory data on this compound production yields across different methodologies?

  • Comparative studies : Replicate methods from literature (e.g., Tellurium-122 vs. Xenon-124 routes) and quantify yields via gamma counting .
  • Error source identification : Assess variables like proton flux uniformity, target thickness, and decay time to isolate yield discrepancies .

Q. What strategies ensure the reproducibility of this compound-based experiments in multi-institutional studies?

  • Standardized protocols : Publish detailed irradiation parameters (e.g., 20–25 MeV proton energy) and purification steps in supplementary materials .
  • Interlaboratory validation : Share samples for cross-calibration of gamma spectrometry and HPLC systems to confirm isotopic ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.